4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
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Overview
Description
4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a prop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by acylation with acryloyl chloride to introduce the prop-2-enoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Its potential as a pharmacophore makes it valuable in drug discovery, particularly for designing inhibitors or modulators of specific biological targets.
Mechanism of Action
The mechanism by which 4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the prop-2-enoyl group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethyl acetate: Shares the difluoroethyl group but differs in its ester functionality.
Flupyradifurone: Contains a difluoroethyl group and is used as a pesticide, highlighting the versatility of the difluoroethyl moiety in different applications.
Uniqueness
4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, difluoroethyl group, and prop-2-enoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-2-9(15)14-5-3-11(4-6-14,10(16)17)7-8(12)13/h2,8H,1,3-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYQRHQVKMFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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